1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine
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Overview
Description
1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine is an organic compound that features a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanamine group attached to a 2-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine typically involves the following steps:
Formation of 4,4-Difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.
Reductive Amination: The 4,4-Difluorocyclohexanone is then subjected to reductive amination with 2-fluorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorocyclohexyl)-N-(2-fluorobenzyl)methanamine
- 1-(4,4-Difluorocyclohexyl)-N-benzylmethanamine
- 1-(4,4-Difluorocyclohexyl)-N-(2-chlorobenzyl)methanamine
Uniqueness
1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The specific arrangement of these fluorine atoms can enhance its stability, reactivity, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[(2-fluorophenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-13-4-2-1-3-12(13)10-18-9-11-5-7-14(16,17)8-6-11/h1-4,11,18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJHZUVUQIPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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